molecular formula C24H22N2O5 B3569352 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No. B3569352
M. Wt: 418.4 g/mol
InChI Key: ODUFQNWOYLBOMP-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a benzoxazole ring, which is a fused ring structure consisting of a benzene ring and an oxazole ring . Benzoxazoles are known for their wide range of biological activities, including antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic properties .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves complex organic reactions . For instance, a novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl groups was synthesized . The synthesis involved the creation of twelve possible conformers and tautomers . Another study reported the synthesis of benzoxazole analogues, which were confirmed by IR, 1H/13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is complex and can be analyzed using various techniques such as X-ray diffraction . For example, a novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl groups was found to have twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, a study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine .

Safety and Hazards

When handling benzoxazole derivatives, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-16(24-26-18-9-5-6-11-19(18)31-24)8-7-10-17(14)25-23(27)15-12-20(28-2)22(30-4)21(13-15)29-3/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUFQNWOYLBOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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